

Boc-D-asparagine chemical structure and properties

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Compound of Interest

Compound Name: *Boc-D-asparagine*

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An In-depth Technical Guide to Boc-D-asparagine

Introduction

N α -**Boc-D-asparagine** (Boc-D-Asn-OH) is a pivotal derivative of the non-essential amino acid D-asparagine. It serves as a fundamental building block in synthetic organic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS). The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the α -amino group is a critical modification that prevents unwanted polymerization during the peptide coupling steps. This guide provides a comprehensive overview of the chemical structure, properties, applications, and experimental protocols related to **Boc-D-asparagine** for researchers and professionals in drug development and biotechnology.

Chemical Structure and Identifiers

Boc-D-asparagine is structurally characterized by a D-asparagine core where the alpha-amino group is protected by a tert-butyloxycarbonyl group. This protecting group is stable under various conditions but can be readily removed with moderate acids like trifluoroacetic acid (TFA).

- IUPAC Name: (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid.
[\[1\]](#)[\[2\]](#)

- Synonyms: Boc-D-Asn-OH, Nalpha-**Boc-D-asparagine**, (R)-4-AMINO-2-((TERT-BUTOXYCARBONYL)AMINO)-4-OXOBUTANOIC ACID.[1][2][3]
- CAS Number: 75647-01-7.[1][3][4]
- Molecular Formula: C₉H₁₆N₂O₅. [1][3][4]

Caption: 2D representation of the **Boc-D-asparagine** molecule.

Chemical and Physical Properties

The physical and chemical properties of **Boc-D-asparagine** are critical for its storage, handling, and application in synthesis protocols. Key quantitative data are summarized below.

| Property | Value | Reference(s) |
|--------------------|---|--------------|
| Molecular Weight | 232.23 g/mol | [1][4] |
| Appearance | White powder | [3] |
| Melting Point | 175-181 °C | [3] |
| Optical Rotation | $[\alpha]_D^{20} = +6.5 \pm 2^\circ$ (c=1 in DMF) | [3] |
| Purity | ≥98.0% (TLC), ≥99% (HPLC) | [3] |
| Storage Conditions | 0-8 °C | [3] |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O | |
| InChI Key | FYYSQDHBALBGHX-RXMQYKEDSA-N | |

Applications in Peptide Synthesis

The primary application of **Boc-D-asparagine** is as a protected amino acid monomer in Boc solid-phase peptide synthesis (Boc-SPPS).[5] The Boc strategy is a foundational technique for synthesizing peptides and small proteins.[6]

Role in Boc-SPPS:

- **N- α -Protection:** The Boc group effectively protects the alpha-amino functionality, preventing self-coupling and allowing for the controlled, sequential addition of amino acids to a growing peptide chain anchored to a solid support.^[7]
- **Incorporation of D-Amino Acids:** The use of the D-enantiomer is crucial for synthesizing peptides with specific secondary structures, increased proteolytic stability, or unique biological activities that differ from their L-amino acid counterparts.
- **Side-Chain Considerations:** While the asparagine side-chain amide is generally stable, it can undergo dehydration to a nitrile under certain activation conditions, especially during the synthesis of long peptides.^[7] For sequences prone to this side reaction, further protection of the side-chain amide with groups like xanthyl (Xan) may be considered.^[8]

The Boc strategy, while older than the Fmoc strategy, offers advantages for synthesizing long or hydrophobic peptides, as the aggressive deprotection conditions (strong acid) can help disrupt aggregation.^[6]

Experimental Protocols

General Synthesis of Boc-D-asparagine

The synthesis of **Boc-D-asparagine** typically involves the reaction of D-asparagine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. A general procedure is outlined below, adapted from protocols for the L-enantiomer.^{[4][9]}

- **Dissolution:** D-asparagine and a base such as sodium carbonate (Na₂CO₃) are dissolved in a mixture of water and a miscible organic solvent like 1,4-dioxane.
- **Reaction:** Di-tert-butyl dicarbonate is added to the solution, and the mixture is stirred at room temperature, typically overnight.
- **Workup:** The organic solvent is removed under reduced pressure. The remaining aqueous solution is then acidified (e.g., with HCl) to a pH of approximately 2, causing the Boc-protected product to precipitate.^[9]
- **Isolation:** The white solid product is collected by filtration, washed with water, and dried.

Incorporation into a Peptide Chain via Boc-SPPS

The core of Boc-SPPS is a cycle of deprotection, neutralization, and coupling steps performed on a solid-phase resin (e.g., Merrifield or PAM resin).^{[10][11]} The workflow for adding a **Boc-D-asparagine** residue is as follows:

Caption: Workflow for a single coupling cycle in Boc-SPPS.

Detailed Coupling Protocol (Example using DIC/HOBt)

This protocol describes the activation of **Boc-D-asparagine** with N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) for coupling to a resin-bound peptide.^[10]

- **Resin Preparation:** The peptide-resin with a free N-terminal amine is swelled in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).
- **Activation Mixture:** In a separate vessel, dissolve **Boc-D-asparagine** (typically 2-4 equivalents relative to resin loading) and HOBt (equimolar to the amino acid) in DMF.
- **Pre-activation:** Cool the activation mixture to 0°C and add DIC (equimolar to the amino acid). Allow the solution to pre-activate for 10-15 minutes.
- **Coupling Reaction:** Add the pre-activated amino acid solution to the prepared resin. Agitate the mixture at room temperature for 1-4 hours.
- **Monitoring:** The reaction progress can be monitored using the ninhydrin (Kaiser) test. A negative result (beads remain yellow) indicates that the coupling is complete.^[10]
- **Washing:** Upon completion, thoroughly wash the resin with DMF, DCM, and methanol to remove excess reagents and byproducts before proceeding to the deprotection step for the next cycle.

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